

Application Note: Assays for Measuring RBM39 Degradation After E7820 Treatment

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Compound of Interest

Compound Name: E 2078

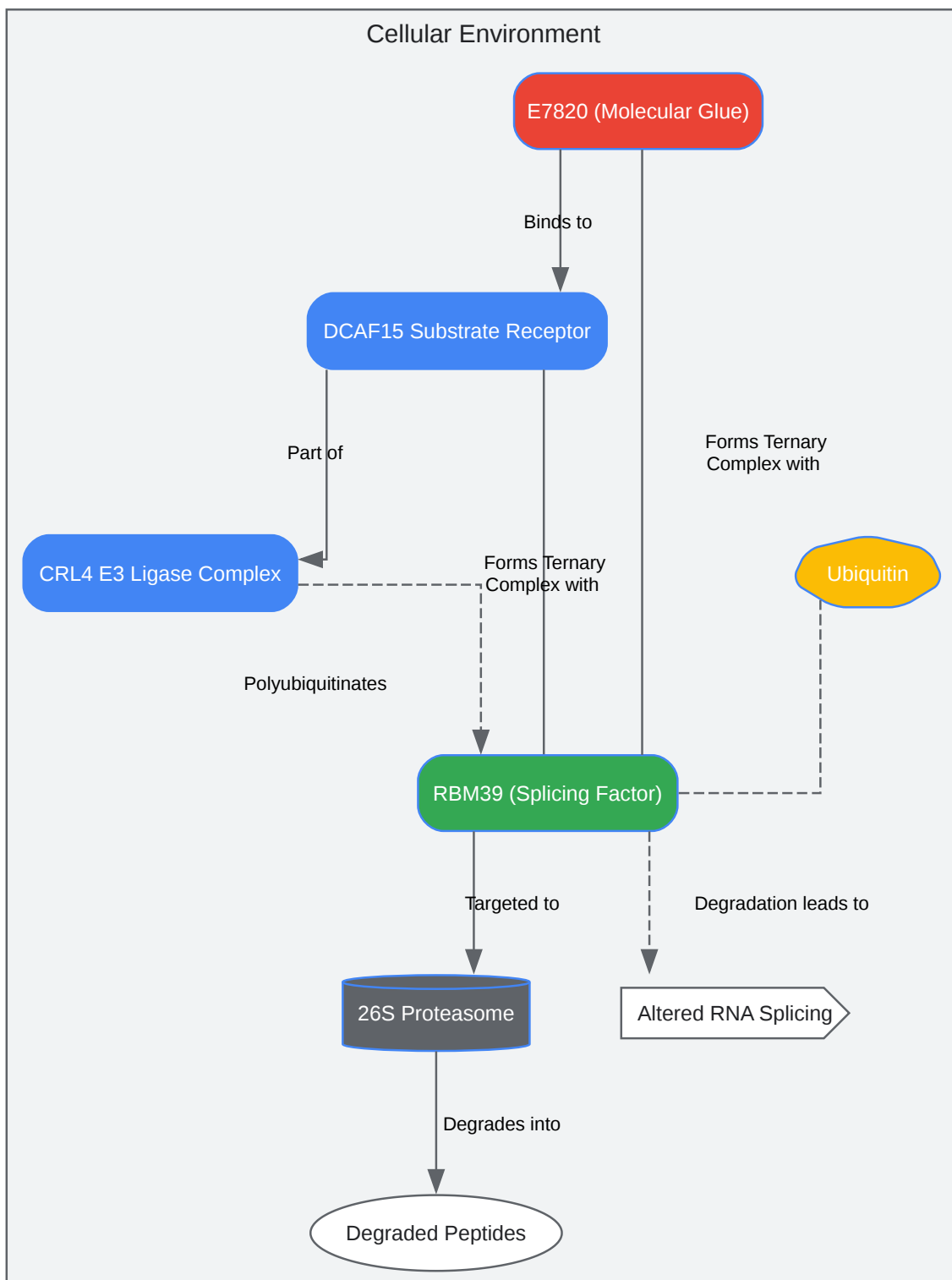
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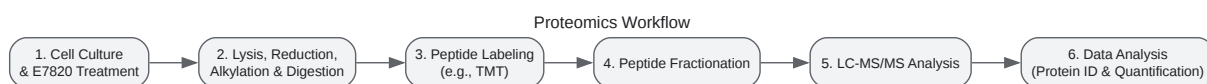
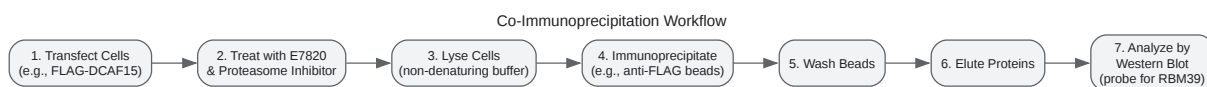
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Audience: Researchers, scientists, and drug development professionals.

Introduction The compound E7820 is an anti-cancer aryl sulfonamide that functions as a molecular glue degrader.^[1] It selectively induces the proteasome-dependent degradation of the RNA-binding protein RBM39.^{[2][3]} This action is mediated by the recruitment of RBM39 to the CRL4-DCAF15 E3 ubiquitin ligase complex.^{[4][5]} E7820 binds to a shallow pocket on the surface of the DCAF15 substrate receptor, creating a novel interface that is complementary to the RRM2 domain of RBM39.^{[2][6]} This induced proximity leads to the polyubiquitination of RBM39, marking it for degradation by the 26S proteasome.^[4] The degradation of RBM39, a key splicing factor, results in altered RNA splicing and subsequent cell death in various cancer cell lines, particularly those of hematopoietic or lymphoid origin.^{[4][7]} Accurate and robust methods to quantify the degradation of RBM39 are critical for the preclinical and clinical development of E7820 and other related molecular glues. This document provides detailed protocols for several key assays used to measure E7820-induced RBM39 degradation.

E7820-Mediated RBM39 Degradation Pathway





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